[(2-Oxonaphthalen-1-ylidene)methylamino]urea
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Overview
Description
[(2-Oxonaphthalen-1-ylidene)methylamino]urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a urea moiety, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxonaphthalen-1-ylidene)methylamino]urea typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with urea under hydrochloric acid-catalyzed and solvent-free conditions . The reaction is carried out by heating a mixture of 2-hydroxy-1-naphthaldehyde, urea, and hydrochloric acid at 70°C for 2 hours. Upon cooling, the product is precipitated, filtered, and recrystallized from ethanol to obtain yellow crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxonaphthalen-1-ylidene)methylamino]urea undergoes various chemical reactions, including:
Condensation Reactions: The compound is formed through a condensation reaction involving 2-hydroxy-1-naphthaldehyde and urea.
Tautomerization: The compound can exist in different tautomeric forms, which are interconvertible under certain conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used as a catalyst in the condensation reaction.
Ethanol: Employed for recrystallization to purify the product.
Major Products
The primary product of the condensation reaction is this compound, which can be isolated as yellow crystals .
Scientific Research Applications
[(2-Oxonaphthalen-1-ylidene)methylamino]urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Explored for its pharmacological activities, including potential use as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Oxonaphthalen-1-ylidene)methylamino]urea involves its interaction with biological targets through non-covalent interactions. The compound can bind to DNA and proteins, potentially affecting their function and leading to biological effects such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate: A related compound with similar structural features and applications.
(Z)-4-(((Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl)amino)-N-(thiazol-2(3H)-ylidene)benzene: Another compound with a naphthalene-based structure and potential biological activities.
Uniqueness
[(2-Oxonaphthalen-1-ylidene)methylamino]urea is unique due to its specific combination of a naphthalene core and a urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo tautomerization and form stable complexes with metals further distinguishes it from similar compounds .
Properties
IUPAC Name |
[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAGXAZEDGCJS-VGOFMYFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425642 |
Source
|
Record name | Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56536-09-5 |
Source
|
Record name | Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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